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molecular formula C11H9NO2 B169681 Methyl 5-isoquinolinecarboxylate CAS No. 16675-59-5

Methyl 5-isoquinolinecarboxylate

Cat. No. B169681
M. Wt: 187.19 g/mol
InChI Key: AYIKNXKAUAUIBW-UHFFFAOYSA-N
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Patent
US09388165B2

Procedure details

Isoquinoline-5-carboxylic acid (5.6 g, 32.36 mmol) obtained in Step (2) above and methanol (90 mL) were mixed and stirred. The reaction solution was slowly added with sulfuric acid (15 mL, 259 mmol) and refluxed for about 20 hours. The reaction mixture was cooled to room temperature, and the solvent was distilled under reduced pressure. The concentrate was added with distilled water and adjusted to have a pH value in a range of 10˜11 by adding DIPEA. The reaction mixture was diluted with ethyl acetate, and washed with a saturated aqueous sodium bicarbonate solution and saline. The organic layer thus obtained was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to obtain the title compound (5.8 g, 96%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([OH:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.S(=O)(=O)(O)O.[CH3:19]O>>[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:11]([O:13][CH3:19])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)C(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 20 hours
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure
ADDITION
Type
ADDITION
Details
The concentrate was added with distilled water
ADDITION
Type
ADDITION
Details
by adding DIPEA
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate solution and saline
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC=2C(=CC=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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